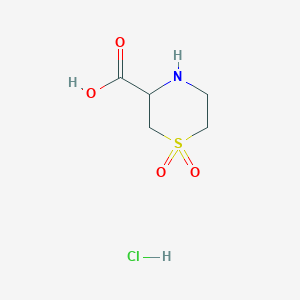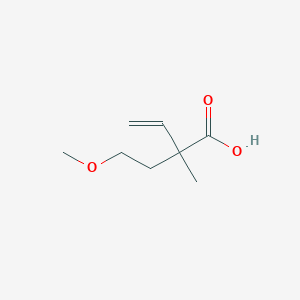
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid
Overview
Description
“2-(2-Methoxyethoxy)acetic Acid” is a urinary metabolite of Diglyme that is a reproductive toxin. It can be used as a biomarker of exposure for jet fuel JP-8 workers . It is a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyethoxy)acetic acid” is CH3OCH2CH2OCH2CO2H . Its molecular weight is 134.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxyethoxy)acetic acid” are as follows: it is a colorless to pale yellow liquid. Its refractive index is 1.436 (lit.), boiling point is 245-250 °C (lit.), and density is 1.18 g/mL at 25 °C (lit.) .
Scientific Research Applications
Isolation and Analysis from Medicinal Plants
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid and its derivatives have been identified in medicinal plants, indicating their potential importance in traditional medicine systems. For instance, flavonoids structurally related to this compound were isolated from the leaves and stems of Dodonaea polyandra, a medicinal plant used by the Northern Kaanju people. The isolated compounds, which are part of traditional medicinal practices, have shown anti-inflammatory activities (Simpson et al., 2011).
Natural Compound Isolation and Bioactivity
The compound and its related structures have been extracted from various natural sources, such as mangrove fungi, indicating a wide ecological presence and potential bioactivity. A study reported the isolation of an isoprenyl phenyl ether, closely related to this compound, from mangrove fungus. This compound exhibited notable antibacterial, antifungal activities, and cytotoxicity against the hepG2 cell line, highlighting its potential in pharmacological research (Shao et al., 2007).
Synthetic Chemistry and Drug Intermediate Synthesis
This compound related compounds have been synthesized and studied for their potential as intermediates in drug synthesis. For example, the enantioselective hydrogenation of a structurally related compound was explored for synthesizing Aliskiren, a renin inhibitor with significant pharmacological importance (Andrushko et al., 2008).
Enzymatic Kinetic Studies
The compound has been used in enzymatic kinetic studies, particularly in the context of enzymatic kinetic resolution based on esterification. This indicates its role in understanding enzyme-substrate interactions and developing enzymatic methods for producing optically active compounds, crucial in pharmaceutical synthesis (Ostaszewski, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyethyl)-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,7(9)10)5-6-11-3/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXDUBYZGLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






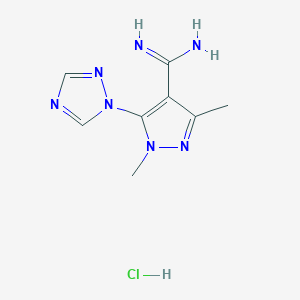
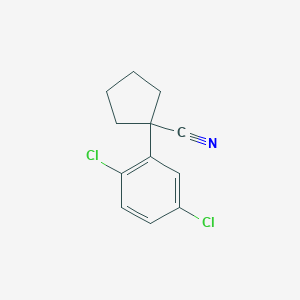
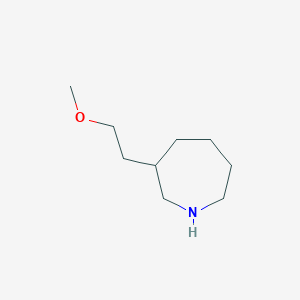

![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
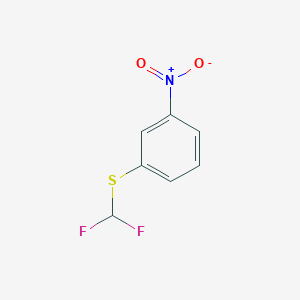
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1471114.png)
